

# acetoacetyl chloride CAS number 39098-8-6

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## Compound of Interest

Compound Name: 3-Oxobutanoyl chloride

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An In-depth Technical Guide to Acetoxyacetyl Chloride

CAS Number: 13831-31-7

Disclaimer: The CAS number provided in the topic, 39098-8-6, is not associated with acetoacetyl chloride. This guide pertains to Acetoxyacetyl chloride (CAS: 13831-31-7), a closely related compound and likely the intended subject of the query.

## Executive Summary

Acetoxyacetyl chloride is a versatile bifunctional molecule widely utilized by researchers and drug development professionals as a key intermediate in organic synthesis. Its dual reactivity, stemming from a highly electrophilic acyl chloride and an acetoxy group, allows for the strategic introduction of the acetoxyacetyl or glycolyl moiety into a wide range of molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and applications, with a focus on experimental protocols and quantitative data relevant to a scientific audience.

## Chemical and Physical Properties

Acetoxyacetyl chloride is a colorless to light yellow, corrosive liquid with a pungent odor.<sup>[1]</sup> It is highly reactive and sensitive to moisture.<sup>[2]</sup> Proper handling and storage in a cool, dry place are essential to maintain its stability and prevent hazardous reactions.<sup>[1]</sup>

## Table 1: Physical and Chemical Properties of Acetoxyacetyl Chloride

Property	Value	Source
CAS Number	13831-31-7	[3][4][5]
Molecular Formula	C <sub>4</sub> H <sub>5</sub> ClO <sub>3</sub>	[3]
Molecular Weight	136.53 g/mol	[3][6]
Appearance	Colorless to light yellow clear liquid	[3]
Boiling Point	160 °C (decomposes)	[3]
55 °C / 12 mmHg	[7]	
Density	1.27 g/mL at 25 °C	[3][7]
Refractive Index (n <sub>20/D</sub> )	1.428	[7]
Purity	≥ 96% (GC)	[3]

## Synthesis of Acetoxyacetyl Chloride

The most common and established method for synthesizing acetoxyacetyl chloride is through the chlorination of acetoxyacetic acid.[8] Various chlorinating agents can be employed, with thionyl chloride (SOCl<sub>2</sub>) and bis(trichloromethyl) carbonate being prominent examples.

## Experimental Protocol: Synthesis via Thionyl Chloride

This two-step protocol involves the initial formation of acetoxyacetic acid from glycolic acid and acetic anhydride, followed by chlorination with thionyl chloride.

### Step 1: Formation of Acetoxyacetic Acid

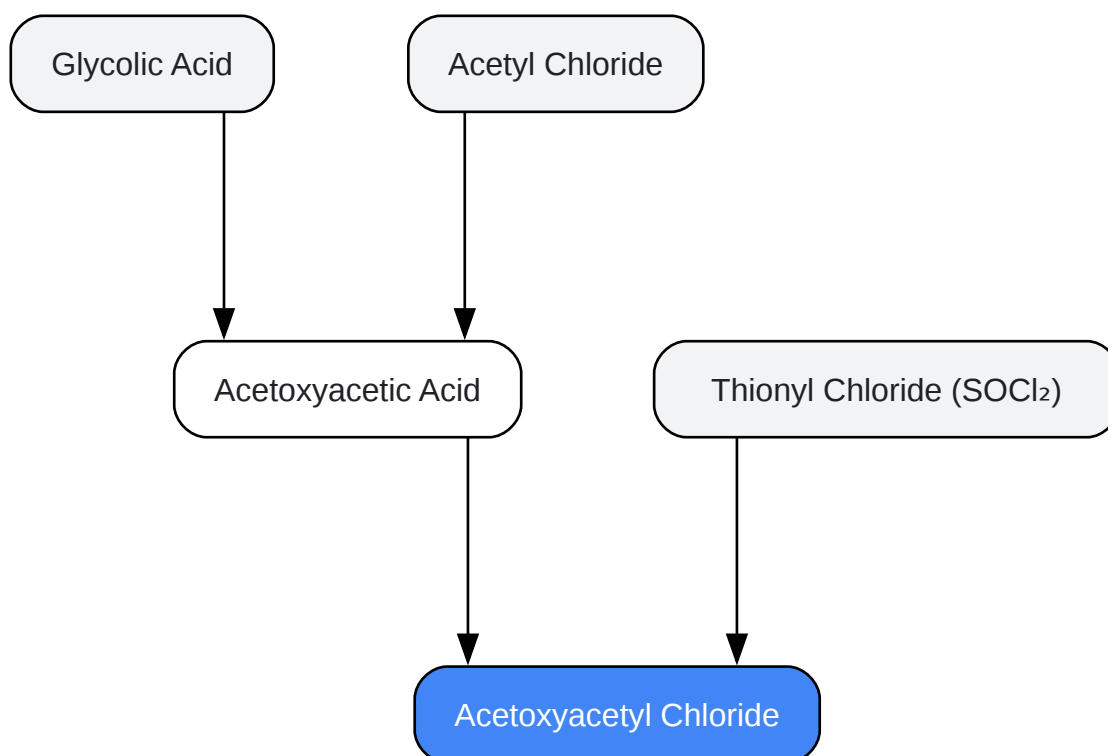
- To 76 g (1 mol) of anhydrous hydroxyacetic acid, 141 g (1.7 mol) of acetyl chloride is added dropwise at a temperature of 20-30 °C.[9]
- A vigorous evolution of hydrogen chloride will be observed.[9]

- The mixture is then heated to 90-100 °C for 3 hours.[9]
- Excess acetyl chloride is removed by distillation.[9]

#### Step 2: Chlorination to Acetoxyacetyl Chloride

- The residue from Step 1 is warmed to 30 °C, and 174 g (1.42 mol) of thionyl chloride is added dropwise.[9]
- The reaction mixture is heated to boiling for 3 hours.[9]
- The final product is isolated by vacuum distillation.[9]
- Yield: 96 g (70% of theory) of acetoxyacetyl chloride.[9]
- Boiling Point of Product: 65 °C / 30 mbars.[9]

### Diagram 1: Synthesis of Acetoxyacetyl Chloride



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Caption: Synthesis pathway of Acetoxyacetyl Chloride.

## Alternative Synthesis and Purification

An alternative method utilizes bis(trichloromethyl) carbonate as the chlorinating agent in an organic solvent with an organic amine catalyst.<sup>[10]</sup> This process is reported to have a high reaction yield and is simpler and safer.<sup>[10]</sup>

Purification of crude acetoxyacetyl chloride is crucial, as it may contain impurities like chloroacetyl chloride and acetyl chloride.<sup>[11]</sup> A patented purification method involves distillation to remove excess chlorinating agent, followed by the addition of an inert solvent (e.g., chloroform, THF, or toluene) and subsequent fractional distillation.<sup>[11]</sup> This process can yield purities of over 99%.<sup>[11]</sup>

**Table 2: Purification Yields of Acetoxyacetyl Chloride**

Solvent Used for Stripping	Final Purity (GC)	Yield	Source
Chloroform	Not specified	72%	<sup>[11]</sup>
Toluene	99.2%	71%	<sup>[11]</sup>
Tetrahydrofuran (THF)	99.3%	73%	<sup>[11]</sup>

## Key Reactions and Mechanisms

The reactivity of acetoxyacetyl chloride is dominated by the acyl chloride functional group, which is a potent acylating agent.<sup>[2]</sup> It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.<sup>[8]</sup>

## Diagram 2: General Reaction Pathways of Acetoxyacetyl Chloridedot

// Nodes AAC [label="Acetoxyacetyl Chloride", fillcolor="#4285F4", fontcolor="FFFFFF"]; Alcohol [label="Alcohol (R-OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="Amine (R-NH<sub>2</sub>)", fillcolor="#F1F3F4", fontcolor="#202124"]; Imine [label="Imine", fillcolor="#F1F3F4", fontcolor="#202124"]; Ester [label="Ester", fillcolor="#34A853",

```
fontcolor="#FFFFFF"]; Amide [label="Amide", fillcolor="#34A853", fontcolor="#FFFFFF"];  
Beta_Lactam [label="β-Lactam", fillcolor="#34A853", fontcolor="#FFFFFF"];
```

```
// Edges AAC -> Ester [label="Acylation"]; Alcohol -> Ester; AAC -> Amide [label="Acylation"];  
Amine -> Amide; AAC -> Beta_Lactam [label=" [2+2] Cycloaddition"]; Imine -> Beta_Lactam; }
```

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